(2-Phenylthiazol-4-yl)methanol
Overview
Description
(2-Phenylthiazol-4-yl)methanol is an organic compound with the molecular formula C10H9NOS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a phenyl group and a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthiazol-4-yl)methanol typically involves the reaction of 2-phenylthiazole with formaldehyde under basic conditions. One common method includes the use of sodium hydroxide as a base in an aqueous medium. The reaction proceeds via nucleophilic addition of the thiazole nitrogen to the formaldehyde, followed by reduction to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylthiazol-4-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodoxy benzoic acid (IBX) in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Methanesulfonyl chloride and triethylamine in dichloromethane (DCM) followed by sodium azide in DMSO.
Major Products Formed
Oxidation: (2-Phenylthiazol-4-yl)carboxylic acid or (2-Phenylthiazol-4-yl)aldehyde.
Reduction: (2-Phenylthiazol-4-yl)methane.
Substitution: (2-Phenylthiazol-4-yl)methyl azide.
Scientific Research Applications
(2-Phenylthiazol-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Phenylthiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. For instance, it can inhibit bacterial enzymes such as Sortase A, which is crucial for bacterial virulence and biofilm formation . The compound’s ability to disrupt these processes makes it a promising candidate for antibacterial drug development .
Comparison with Similar Compounds
Similar Compounds
(2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole: This compound has shown significant anticonvulsant properties and is structurally similar due to the presence of the thiazole ring.
(2-(4-Chlorophenyl)thiazol-4-yl)methyl-1H-1,2,4-triazole: Another analogue with notable biological activity, particularly in seizure models.
Uniqueness
(2-Phenylthiazol-4-yl)methanol is unique due to its specific combination of the thiazole ring and methanol moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a lead compound in drug discovery highlight its importance in medicinal chemistry .
Biological Activity
(2-Phenylthiazol-4-yl)methanol is a compound belonging to the thiazole family, characterized by its unique structural features that confer significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and industry.
Chemical Structure and Properties
This compound has a thiazole ring with a phenyl group, which enhances its reactivity and biological interactions. The compound's chemical formula is C10H9NOS, and it possesses a hydroxymethyl group that contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound appears to exert its effects by inducing apoptosis through the inhibition of specific signaling pathways, including those involving tyrosine kinases .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production; thus, inhibitors of this enzyme are valuable for skin whitening agents. Studies have shown that this compound can inhibit tyrosinase activity effectively, making it a candidate for cosmetic applications aimed at reducing hyperpigmentation .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell signaling and metabolism.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : It can halt the progression of the cell cycle in cancerous cells, particularly at the G2/M phase .
Research Findings and Case Studies
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFDKPSDOQRBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380110 | |
Record name | (2-phenylthiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23780-13-4 | |
Record name | (2-phenylthiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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